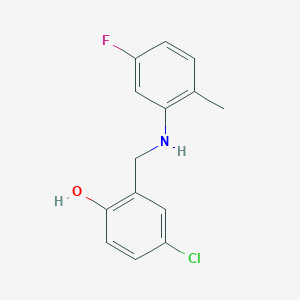![molecular formula C9H11F3N2O B14860529 2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14860529.png)
2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 4-position and a trifluoromethyl group at the 6-position The ethanamine side chain is attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction involving an appropriate halide precursor and ethanamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methoxy group contribute to the compound’s unique physicochemical properties, which can influence its binding affinity and selectivity for target proteins. The ethanamine side chain may facilitate interactions with biological receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]methanol: Similar structure but with a methanol group instead of an ethanamine side chain.
2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid: Similar structure but with an acetic acid group instead of an ethanamine side chain.
2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]propylamine: Similar structure but with a propylamine side chain instead of an ethanamine side chain.
Uniqueness
2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to its specific combination of substituents, which confer distinct physicochemical properties and potential biological activities. The presence of both a trifluoromethyl group and a methoxy group on the pyridine ring, along with the ethanamine side chain, makes this compound particularly interesting for research and development in various fields.
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-[4-methoxy-6-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C9H11F3N2O/c1-15-7-4-6(2-3-13)14-8(5-7)9(10,11)12/h4-5H,2-3,13H2,1H3 |
InChI Key |
XMOZEEUKPAKMOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(F)(F)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


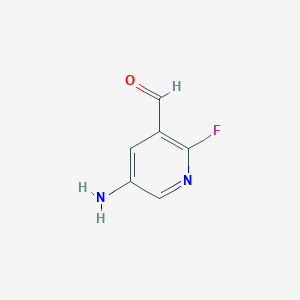
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14860458.png)
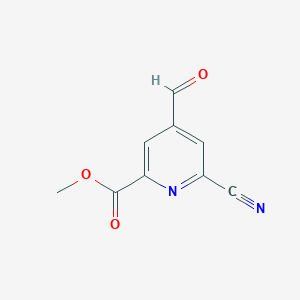

![4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B14860464.png)
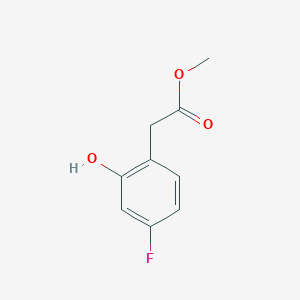
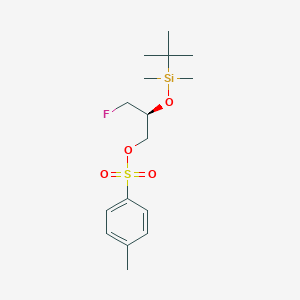
![1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B14860481.png)
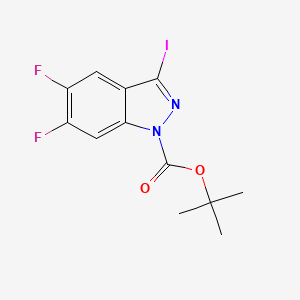
![[3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860490.png)
![2-Chloro-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B14860497.png)
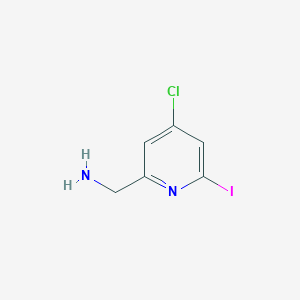
![4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14860513.png)
